molecular formula C10H16O2 B13199565 2-(1-Cyclopropylcyclopentyl)acetic acid

2-(1-Cyclopropylcyclopentyl)acetic acid

Cat. No.: B13199565
M. Wt: 168.23 g/mol
InChI Key: ZFGNCLADYSIWFN-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylcyclopentyl)acetic acid (CAS: 380463-01-4) is a cyclopropane-containing carboxylic acid derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . Its structure features a cyclopropyl group fused to a cyclopentyl ring, with an acetic acid side chain. Key computed properties include an XLogP3 value of 1.6, indicating moderate lipophilicity, a topological polar surface area (TPSA) of 66.4 Ų, and two hydrogen bond donors/three acceptors .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(1-cyclopropylcyclopentyl)acetic acid

InChI

InChI=1S/C10H16O2/c11-9(12)7-10(8-3-4-8)5-1-2-6-10/h8H,1-7H2,(H,11,12)

InChI Key

ZFGNCLADYSIWFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylcyclopentyl)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylcyclopentyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Cyclopropylcyclopentyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Property Analysis

The following table summarizes key differences between 2-(1-Cyclopropylcyclopentyl)acetic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Structural Features
This compound C₁₂H₁₉NO₃ 225.28 1.6 66.4 Cyclopropyl-cyclopentyl fusion, acetic acid
[(1S,2R)-2-Hexylcyclopropyl]acetic acid C₁₁H₂₀O₂* ~184.28 ~3.5† 37.3 Hexyl-substituted cyclopropane, acetic acid
2-(1-Phenylcyclopentyl)acetic acid C₁₃H₁₆O₂ 204.23 2.8 37.3 Phenyl-cyclopentyl fusion, acetic acid
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 332.44 5.2‡ 54.4 Benzofuran core, cyclohexyl, isopropylsulfanyl groups
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 158.20 0.9 75.6 Mercaptomethyl-cyclopropane, acetic acid

*Estimated from IUPAC name; †Predicted based on hexyl chain; ‡Estimated from substituents.

Detailed Comparisons

[(1S,2R)-2-Hexylcyclopropyl]acetic Acid (CAS: 87679-85-4)
  • Structural Differences : Replaces the cyclopentyl group in the target compound with a hexyl chain on the cyclopropane ring .
  • Properties : Higher lipophilicity (predicted XLogP3 ~3.5 vs. 1.6) due to the aliphatic hexyl group, which enhances membrane permeability but reduces aqueous solubility. The TPSA (37.3 Ų) is lower than the target compound, indicating fewer polar interactions .
  • Applications : Used in lipid metabolism studies, leveraging its hydrophobic profile.
2-(1-Phenylcyclopentyl)acetic Acid (CID: 19966045)
  • Structural Differences : Substitutes the cyclopropyl group with a phenyl ring, increasing aromaticity and planarity .
  • Properties : Higher XLogP3 (2.8 vs. 1.6) due to the phenyl group’s hydrophobicity. Predicted collision cross-section (CCS) values for adducts range from 148.1–158.8 Ų , suggesting a more extended conformation compared to the target compound .
  • Applications: Potential use in materials science due to π-π stacking capabilities from the phenyl ring.
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structural Differences : Incorporates a benzofuran heterocycle with cyclohexyl and isopropylsulfanyl substituents, creating a rigid, planar core .
  • Properties : Higher molecular weight (332.44 vs. 225.28) and XLogP3 (~5.2), reflecting enhanced lipophilicity. The crystal structure reveals O–H∙∙∙O hydrogen-bonded dimers and C–H∙∙∙π interactions, stabilizing its solid-state packing .
  • Applications: Explored for bioactivity, as benzofuran derivatives are known for antimicrobial and anti-inflammatory properties .
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
  • Structural Differences : Features a mercaptomethyl (-CH₂SH) group on the cyclopropane ring, introducing sulfur-based reactivity .
  • Properties : Lower XLogP3 (0.9 vs. 1.6) due to the polar thiol group, with a higher TPSA (75.6 Ų) enhancing water solubility. The thiol group enables disulfide bond formation, useful in prodrug design .

Key Findings and Challenges

  • Cyclopropane vs.
  • Functional Group Impact : Mercaptomethyl and isopropylsulfanyl groups enable unique covalent interactions (e.g., disulfide bonds, hydrogen bonding), unlike the inert cyclopentyl/cyclopropyl groups .
  • Synthetic Complexity : Benzofuran derivatives require multi-step synthesis (e.g., cyclization, sulfanyl group introduction), whereas simpler analogs like 2-(1-phenylcyclopentyl)acetic acid may be synthesized via Friedel-Crafts alkylation .

Biological Activity

2-(1-Cyclopropylcyclopentyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect appears to be mediated through inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial effects of this compound. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to elucidate its spectrum of activity and mechanism.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. The compound appears to interact with the COX pathway, inhibiting the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • Objective : To assess the anti-inflammatory effects in a rat model of IBD.
    • Findings : Treatment with the compound resulted in a significant reduction in colonic inflammation and improvement in clinical symptoms compared to untreated controls.
  • Case Study on Pain Management :
    • Objective : Evaluation of analgesic effects in a neuropathic pain model.
    • Findings : The compound produced a dose-dependent reduction in pain scores, similar to established analgesics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
2-(Cyclohexyl)acetic acidModerate analgesicCOX inhibition
2-(1-Methylcyclopropyl)acetic acidMild anti-inflammatoryCOX inhibition
2-(Cyclobutyl)acetic acidWeak analgesicUnknown

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